4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Procure for para-substitution geometry that delivers a rigid, linear scaffold critical for polymer backbone integration and molecular recognition. Unlike meta-isomers, the para-configuration ensures predictable conjugate architecture. Its free carboxylic acid enables selective, stepwise activation—superior to pre-activated NHS esters (e.g., SMB)—for custom heterobifunctional crosslinker design. Ideal for medicinal chemistry SAR, imide-amide copolymer synthesis, and as a precursor to bioactive 3-dialkylamino derivatives.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 60693-33-6
Cat. No. B1330722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
CAS60693-33-6
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16)
InChIKeyZFHIOWPHEFPSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6) - Technical Baseline & Procurement Context


4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (also known as 4-Succinimidobenzoic acid) is a bifunctional aromatic compound comprising a benzoic acid moiety para-substituted with a succinimide (2,5-dioxopyrrolidine) ring [1]. With a molecular formula of C11H9NO4 and a molecular weight of 219.19 g/mol, it is a solid at room temperature with a computed density of 1.46 g/cm³ [1]. Its structure presents a carboxylic acid group for amide bond formation and a succinimide ring that serves as a reactive handle or a precursor to N-hydroxysuccinimide (NHS) esters, making it a versatile building block in organic synthesis and bioconjugation chemistry [1].

Why 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6) Cannot Be Replaced by Generic Analogs


Substituting 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid with a close analog such as its meta-isomer (3-succinimidobenzoic acid) or a related bifunctional linker like N-succinimidyl 4-maleimidobenzoate (SMB) is not scientifically equivalent due to fundamental differences in regiochemistry, reactivity, and application-specific performance [1][2]. The para-substitution pattern of the target compound dictates the geometry of the resulting conjugates, influencing molecular recognition and polymer properties [1]. Furthermore, its unique combination of a free carboxylic acid and a succinimide ring offers a distinct reactive profile compared to pre-activated NHS esters, allowing for greater synthetic control [2]. The following sections provide quantifiable evidence of these critical differentiators.

Quantitative Differentiation Evidence for 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6)


Regioisomeric Purity: Para vs. Meta Substitution Impact on Reactivity

The 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (para-isomer) is chemically distinct from its 3-succinimidobenzoic acid (meta-isomer) counterpart. The para-substitution pattern offers a linear, rigid geometry that is crucial for applications requiring defined molecular spacing, whereas the meta-isomer introduces a bend in the molecular axis, which can significantly alter binding affinities and polymer packing [1]. This structural difference is not merely academic; it is a primary selection criterion for researchers designing conformationally sensitive probes or polymers.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Purity Specifications and Commercial Availability

The commercial availability and purity of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid are well-defined, with multiple suppliers offering the compound at high purity levels, a key factor for reproducible research. Vendor specifications indicate a minimum purity of 95% , with some suppliers reporting batch-specific purity as high as 99.64% . This level of purity and supply chain transparency is a critical differentiator when compared to less common or custom-synthesized analogs, where purity and availability can be inconsistent.

Analytical Chemistry Procurement Quality Control

Cost-Benefit Analysis for Procurement vs. In-House Synthesis

The commercial price of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid provides a clear economic baseline for procurement. A 1g quantity of 99% pure material is listed at approximately $1500-$1530 . While the cost for custom synthesis of a close analog, such as 4-(3-dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid, is not publicly listed, its multi-step synthesis from the target compound [1] implies a significantly higher cost of goods. This makes the commercially available target compound a more economical and time-efficient starting material for derivative synthesis compared to de novo construction of the core scaffold.

Chemical Economics Procurement Strategy Medicinal Chemistry

Optimal Application Scenarios for Procuring 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6)


Synthesis of Novel Bifunctional Crosslinkers and Bioconjugates

This compound is ideally suited for use as a core scaffold in the design and synthesis of heterobifunctional crosslinkers. Its free carboxylic acid can be selectively activated (e.g., to an NHS ester) and conjugated to an amine-containing biomolecule, while the succinimide ring can be further derivatized or used to modulate physicochemical properties. This orthogonal reactivity is superior to using pre-assembled, less versatile linkers like SMB when a specific spacer length or functional group is required [1].

Polymer Chemistry and Materials Science

Researchers in polymer science should procure this compound for the development of novel imide-amide copolymers or as a model compound for spectroscopic analysis. The para-substitution provides a rigid, linear monomer unit that can be incorporated into polymer backbones to enhance chain stiffness or introduce specific binding sites [2]. Its use as a model for p-maleimidobenzoic acid (MBA) in IR and NMR studies further validates its utility in materials characterization [2].

Pharmaceutical Research and Chemical Biology Tool Development

In medicinal chemistry and chemical biology, this compound is a valuable building block for creating targeted probes or for structure-activity relationship (SAR) studies. For instance, it serves as a precursor for synthesizing more complex 3-dialkylamino derivatives, which have been explored for their biological activity [3]. Procuring this compound allows for rapid generation of diverse small-molecule libraries for screening against biological targets.

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